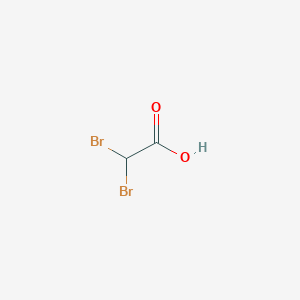
Diphosphoric acid, iron sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphosphoric acid, iron sodium salt, also known as ferric pyrophosphate, is a chemical compound that is used in various scientific research applications. It is a water-insoluble, reddish-brown powder that is commonly used as a food additive and a dietary supplement. Ferric pyrophosphate is also used in the synthesis of other chemical compounds and has several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of diphosphoric acid, iron sodium salt is not fully understood. However, it is known to bind to transferrin, a protein that transports iron in the blood, and is taken up by cells through receptor-mediated endocytosis. Once inside the cell, Diphosphoric acid, iron sodium salt pyrophosphate is hydrolyzed to release iron ions, which are then used in various cellular processes.
Biochemische Und Physiologische Effekte
Diphosphoric acid, iron sodium salt has several biochemical and physiological effects. It is essential for the production of hemoglobin, a protein that carries oxygen in the blood. Iron is also involved in the synthesis of DNA and the production of energy in cells. However, excess iron can be toxic and can lead to oxidative stress and cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using diphosphoric acid, iron sodium salt in lab experiments is its stability and solubility in water. It is also relatively inexpensive and readily available. However, one limitation is its low bioavailability, which can make it difficult to study its effects in vivo.
Zukünftige Richtungen
There are several future directions for the study of diphosphoric acid, iron sodium salt. One area of research is the development of new synthesis methods to improve its bioavailability and reduce its toxicity. Another area of research is the study of its potential use in cancer therapy and drug delivery. Additionally, there is a need for further research to understand its mechanism of action and its effects on cellular processes.
Conclusion:
In conclusion, diphosphoric acid, iron sodium salt is a chemical compound that has several scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and effects.
Synthesemethoden
The synthesis of diphosphoric acid, iron sodium salt involves the reaction of sodium pyrophosphate with Diphosphoric acid, iron sodium salt chloride. The reaction takes place in an aqueous solution and is typically carried out under controlled conditions. The resulting product is then filtered, washed, and dried to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Diphosphoric acid, iron sodium salt has several scientific research applications. It is commonly used in the synthesis of other chemical compounds, such as iron oxide nanoparticles, which have potential applications in drug delivery, imaging, and cancer therapy. Ferric pyrophosphate is also used as a food additive and a dietary supplement to prevent iron deficiency anemia. Additionally, it has been studied for its potential use in wastewater treatment and as a catalyst in chemical reactions.
Eigenschaften
CAS-Nummer |
10213-94-2 |
|---|---|
Produktname |
Diphosphoric acid, iron sodium salt |
Molekularformel |
FeH4NaO7P2+3 |
Molekulargewicht |
256.81 g/mol |
IUPAC-Name |
sodium;iron(2+);phosphono dihydrogen phosphate |
InChI |
InChI=1S/Fe.Na.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q+2;+1; |
InChI-Schlüssel |
BYTVRGSKFNKHHE-UHFFFAOYSA-N |
SMILES |
OP(=O)(O)OP(=O)(O)O.[Na+].[Fe+2] |
Kanonische SMILES |
OP(=O)(O)OP(=O)(O)O.[Na+].[Fe+2] |
Andere CAS-Nummern |
10213-94-2 |
Synonyme |
diphosphoric acid, iron sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















